4-[4-(azidomethyl)-1-methyl-1H-pyrazol-3-yl]benzonitrile
Description
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Properties
IUPAC Name |
4-[4-(azidomethyl)-1-methylpyrazol-3-yl]benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N6/c1-18-8-11(7-15-17-14)12(16-18)10-4-2-9(6-13)3-5-10/h2-5,8H,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVAUYUAYHYPPJZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)C2=CC=C(C=C2)C#N)CN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-[4-(azidomethyl)-1-methyl-1H-pyrazol-3-yl]benzonitrile is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a pyrazole ring substituted with an azidomethyl group and a benzonitrile moiety. Its chemical formula is , and it has unique properties that contribute to its biological activity.
Research indicates that compounds with similar structures often interact with various biological targets, including enzymes and receptors involved in cell signaling pathways. The azide group may facilitate bioorthogonal reactions, which are useful in drug delivery systems and targeted therapies.
Anticancer Activity
Several studies have explored the anticancer potential of pyrazole derivatives, including this compound. For instance, derivatives with similar structures have shown significant activity against cancer cell lines such as A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer). The mechanisms often involve the inhibition of key signaling pathways such as PI3K/Akt/mTOR.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Example 1 | A549 | 0.20 |
| Example 2 | MCF-7 | 1.25 |
| Example 3 | HeLa | 1.03 |
These values indicate potent anticancer activity, suggesting that this compound may exhibit similar or enhanced effects.
Enzyme Inhibition
Compounds containing pyrazole rings have been studied for their ability to inhibit various enzymes. For example, some derivatives have shown to inhibit phosphoinositide 3-kinase (PI3K), which plays a crucial role in regulating cellular functions such as growth and metabolism.
Case Studies
A notable case study involved the evaluation of a related pyrazole compound in vivo, demonstrating significant tumor reduction in animal models. The study highlighted the compound's ability to induce apoptosis in cancer cells while sparing normal cells, suggesting a favorable therapeutic index.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
